molecular formula C30H35N3O4 B12484510 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-butoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-butoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12484510
M. Wt: 501.6 g/mol
InChI Key: LPAPUSLTBOQLDZ-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of the piperazine ring, benzylation, and esterification. Common reagents used in these reactions include benzyl chloride, piperazine, and butoxybenzoic acid. The reactions are usually carried out under controlled temperatures and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-PHENYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE
  • METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE

Uniqueness

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE is unique due to its specific functional groups and molecular structure, which may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-butoxybenzoyl)amino]benzoate

InChI

InChI=1S/C30H35N3O4/c1-3-4-19-37-26-12-8-11-24(20-26)29(34)31-27-21-25(30(35)36-2)13-14-28(27)33-17-15-32(16-18-33)22-23-9-6-5-7-10-23/h5-14,20-21H,3-4,15-19,22H2,1-2H3,(H,31,34)

InChI Key

LPAPUSLTBOQLDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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